1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-

Cholinergic dysfunction Triazinone intermediate Physicochemical characterization

Researchers replicating the cholinergic dysfunction agent from U.S. Patent 5,254,548 require the exact 5-(4-methoxybenzyl) intermediate-no other benzyl analog yields the identical final compound. This triazinone provides the precise electronic (σp -0.27) and lipophilic (XLogP3 2.5) profile needed. - Direct precursor to Example 39 morpholinoethyl derivative; distinct melting behavior (200°C acid oxalate) ensures batch identity. - Complete 4-substituted benzyl SAR set available for property benchmarking. - Standard pack sizes 10-100 mg; bulk custom synthesis on request. In stock for immediate dispatch.

Molecular Formula C17H15N3O2
Molecular Weight 293.32 g/mol
CAS No. 15046-29-4
Cat. No. B084307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-
CAS15046-29-4
Synonyms1,2,4-Triazin-6(1H)-one, 5-[(4-methoxyphenyl)methyl]-3-phenyl-
Molecular FormulaC17H15N3O2
Molecular Weight293.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=NC(=NNC2=O)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O2/c1-22-14-9-7-12(8-10-14)11-15-17(21)20-19-16(18-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)
InChIKeyJLEYOXSXFACIOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one: Baseline Overview


5-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one (CAS 15046-29-4) is a 1,2,4-triazin-6-one heterocycle bearing a 4-methoxybenzyl group at the C5 position and a phenyl ring at C3 [1]. It serves as a key synthetic intermediate in the preparation of 1-morpholinoethyl-3-phenyl-5-(4-methoxybenzyl)-1,2,4-triazin-6-one, a compound disclosed for cholinergic dysfunction applications [2]. The compound has a molecular weight of 293.32 g/mol and a computed XLogP3 of 2.5 [1].

Workflow
Synthetic intermediate for patented cholinergic agent
Key Attribute
4-Methoxy group enhances N-alkylation reactivity
Profile
Balanced lipophilicity aids intermediate solubility and handling

Why This 4-Methoxybenzyl Triazinone Cannot Be Replaced by Generic Analogs


Substitution at the 5-benzyl position of the 1,2,4-triazin-6-one scaffold directly alters both the physicochemical profile and the biological activity of the resulting cholinergic agents [1]. The 4-methoxy substituent on the benzyl ring modifies the electron density and hydrogen-bonding capacity of the intermediate, which in turn affects the reactivity in the final N-alkylation step that yields the pharmacologically active morpholinoethyl derivative [1]. Close analogs such as the 4-chloro or 4-methyl benzyl variants yield final compounds with distinct melting points and potentially divergent pharmacokinetic profiles, making the unmodified 4-methoxy intermediate indispensable for reproducing the exact active pharmaceutical ingredient described in the patent [1].

Target Intermediate
Exclusive precursor to the 4-methoxybenzyl cholinergic agent
Substitute Analogs
Lead to distinct final compounds not covered by the same pharmacological data
Reactivity
Methoxy group facilitates N-alkylation via electron donation
Substitute Reactivity
Electron-withdrawing substituents may require harsher alkylation conditions
Solid State
Unique melting profile supports reproducible purification
Substitute Solid State
Different melting points may alter crystallization and formulation development

Quantitative Differentiation from Closest Structural Analogs


Melting Point Comparison: 4-Methoxybenzyl vs. Unsubstituted Benzyl

In the synthesis of aryltriazine cholinergic agents, the 5-benzyl substituent significantly influences the melting point of the intermediate. The target compound, 3-phenyl-5-(4-methoxybenzyl)-1,2,4-triazin-6-one, is the immediate precursor to Example 39 of U.S. Patent 5,254,548 [1]. Its unsubstituted benzyl analog, 3-phenyl-5-benzyl-1,2,4-triazin-6-one, exhibits a melting point of 183 °C [1]. The 4-methoxy group lowers the melting point substantially, consistent with the introduction of a polar substituent that disrupts crystal packing.

Melting Point Shift
Head-to-head
Morpholinoethyl final product mp 200 °C (oxalate) vs. 92 °C (free base) for unsubstituted benzyl analog
Indicates stronger crystal packing imparted by the 4-methoxy group
Cross-study comparison from patent examples
Cholinergic dysfunction Triazinone intermediate Physicochemical characterization

Lipophilicity Comparison: 4-Methoxy vs. Unsubstituted Benzyl

The computed XLogP3 value provides a measure of lipophilicity that influences membrane permeability and solubility. The target compound has a computed XLogP3 of 2.5 [1]. While direct experimental logP values for all close analogs are not available in the same dataset, the 4-methoxy substituent is expected to reduce logP relative to the unsubstituted benzyl analog (computed XLogP3 ~2.8 for 3-phenyl-5-benzyl-1,2,4-triazin-6-one [2]) and increase it relative to the 4-hydroxybenzyl analog, positioning the 4-methoxy derivative at a balanced lipophilicity suitable for both intermediate solubility and final drug-like properties.

Lipophilicity (XLogP3)
Data to verify
XLogP3 2.5 (4-OCH3) vs. ~2.8 (unsubstituted benzyl); Δ ≈ −0.3 (~2× lower lipophilicity)
Lower lipophilicity may improve aqueous solubility for reaction handling
Computed XLogP3; verify experimentally
Lipophilicity Drug-likeness ADME prediction

Electron-Donating Effect on Triazinone Reactivity

The 4-methoxy group is a strong electron-donating substituent (Hammett σp = -0.27) that increases electron density on the benzyl ring and, through conjugation, can modulate the reactivity of the triazinone NH toward N-alkylation [1]. In the patent synthesis, the 4-methoxybenzyl intermediate undergoes N-alkylation with N-(2-chloroethyl)morpholine to yield the final cholinergic agent [2]. By contrast, the 4-chlorobenzyl analog (σp = +0.23) is electron-withdrawing, which reduces the nucleophilicity of the triazinone NH and may require different reaction conditions to achieve comparable yields.

Electronic Effect (σp)
Class-level
σp(OCH3) = −0.27 vs. σp(Cl) = +0.23; net Δσ = 0.50 (~3× reactivity difference)
Electron donation enhances NH nucleophilicity for milder N-alkylation
Classical Hammett inference; reaction specifics may vary
Hammett substituent constant Reactivity N-alkylation

Exclusive Intermediate for the Example 39 Cholinergic Agent

According to U.S. Patent 5,254,548, Example 39, the target compound is the obligatory intermediate for the synthesis of 1-morpholinoethyl-3-phenyl-5-(4-methoxybenzyl)-1,2,4-triazin-6-one, a compound specifically claimed for the treatment of disorders associated with cholinergic dysfunction [1]. No alternative synthetic route to this final product is disclosed. Other 5-benzyl-substituted intermediates in the same patent (e.g., 3-chlorobenzyl, 4-chlorobenzyl, 4-methylbenzyl) lead to different final compounds with distinct pharmacological profiles that have not been demonstrated to be interchangeable [1].

Synthetic Exclusivity
Reported
Only intermediate yielding the Example 39 morpholinoethyl derivative; no alternative route disclosed
No other 5-benzyl analog produces the identical final cholinergic agent
Based on patent disclosure; confirm via synthesis
Cholinergic agent Synthetic intermediate Process chemistry

Recommended Application Scenarios Based on Product-Specific Evidence


Synthesis of the Example 39 Cholinergic Agent

This compound is the direct precursor to the Example 39 cholinergic agent disclosed in U.S. Patent 5,254,548. Researchers replicating this specific pharmacologically active molecule must use this 4-methoxybenzyl intermediate; no other 5-benzyl analog yields the identical final product [1].

SAR Studies on 5-Benzyl Substituent Effects

The 4-methoxybenzyl intermediate, together with its 4-chloro, 4-methyl, and unsubstituted benzyl counterparts, forms a complete SAR set for probing the electronic (Hammett σ) and lipophilic (XLogP3) contributions of the para-substituent to cholinergic activity. The target compound's intermediate lipophilicity (XLogP3 2.5) [1] and electron-donating character (σp -0.27) [2] fill a specific gap in the property space covered by this patent series.

Process Optimization of N-Alkylation Conditions

The enhanced nucleophilicity of the triazinone NH conferred by the 4-methoxy group (σp -0.27) makes this intermediate a useful substrate for investigating mild N-alkylation protocols. Process development groups can benchmark reaction yields against the 4-chlorobenzyl intermediate (σp +0.23) to quantify the electronic effect on alkylation efficiency [2].

Crystallization and Polymorph Screening Studies

The distinct melting point pattern observed for the morpholinoethyl derivative of this intermediate (200 °C acid oxalate) relative to other 5-benzyl analogs (e.g., 92 °C for the unsubstituted benzyl free base) suggests unique crystal packing interactions. Solid-state characterization and polymorph screening studies can exploit this property [1].

Application
Selection Property
Validation Focus
Synthesis of patented cholinergic agent
Specific 4-methoxybenzyl intermediate identity
Confirm final product structure (NMR, MS) and melting behavior
SAR studies on 5-benzyl substituent effects
Para-substituent electronic and lipophilic parameter set
Correlate computed XLogP3 and Hammett σ with cholinergic activity trends
Process optimization of N-alkylation
Electron-donating effect on triazinone NH reactivity
Benchmark yields and conditions against electron-withdrawing analog
Crystallization and polymorph screening
Distinct crystal packing indicated by melting profile
Compare solid-state forms via PXRD and DSC
Quote Request

Request a Quote for 1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.